6-chloro-9H-pyrido[3,4-b]indol-3-amine
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Overview
Description
6-chloro-9H-pyrido[3,4-b]indol-3-amine is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions . For example, the reaction of 2-chloroaniline with isatin in the presence of a base can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, the use of catalysts and green chemistry principles can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-chloro-9H-pyrido[3,4-b]indol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can introduce different substituents on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenation reactions typically use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
6-chloro-9H-pyrido[3,4-b]indol-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-9H-pyrido[3,4-b]indol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9H-pyrido[3,4-b]indole: Lacks the chloro and amino groups but shares the core indole structure.
6-chloro-9H-pyrido[3,4-b]indol-8-yl: Similar structure but with different substituents.
Uniqueness
6-chloro-9H-pyrido[3,4-b]indol-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . The presence of the chloro and amino groups can enhance its binding affinity to certain targets and modify its pharmacokinetic properties .
Properties
Molecular Formula |
C11H8ClN3 |
---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
6-chloro-9H-pyrido[3,4-b]indol-3-amine |
InChI |
InChI=1S/C11H8ClN3/c12-6-1-2-9-7(3-6)8-4-11(13)14-5-10(8)15-9/h1-5,15H,(H2,13,14) |
InChI Key |
IWLKYYJKGVKWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=CC(=NC=C3N2)N |
Origin of Product |
United States |
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